Cas no 2017871-14-4 (rac-(3R,4S)-4-(4-bromo-1H-pyrazol-1-yl)oxolan-3-ol, trans)
rac-(3R,4S)-4-(4-bromo-1H-pyrazol-1-yl)oxolan-3-ol, trans Chemical and Physical Properties
Names and Identifiers
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- rac-(3r,4s)-4-(4-bromo-1h-pyrazol-1-yl)oxolan-3-ol
- rac-(3R,4S)-4-(4-bromo-1H-pyrazol-1-yl)oxolan-3-ol, trans
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- Inchi: 1S/C7H9BrN2O2/c8-5-1-9-10(2-5)6-3-12-4-7(6)11/h1-2,6-7,11H,3-4H2/t6-,7-/m0/s1
- InChI Key: ZPXVCUUYYAWRKI-BQBZGAKWSA-N
- SMILES: O1C[C@H](N2C=C(Br)C=N2)[C@@H](O)C1
rac-(3R,4S)-4-(4-bromo-1H-pyrazol-1-yl)oxolan-3-ol, trans Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| Enamine | EN300-814138-0.05g |
rac-(3R,4S)-4-(4-bromo-1H-pyrazol-1-yl)oxolan-3-ol, trans |
2017871-14-4 | 95% | 0.05g |
$212.0 | 2024-05-21 | |
| Enamine | EN300-814138-0.1g |
rac-(3R,4S)-4-(4-bromo-1H-pyrazol-1-yl)oxolan-3-ol, trans |
2017871-14-4 | 95% | 0.1g |
$317.0 | 2024-05-21 | |
| Enamine | EN300-814138-0.25g |
rac-(3R,4S)-4-(4-bromo-1H-pyrazol-1-yl)oxolan-3-ol, trans |
2017871-14-4 | 95% | 0.25g |
$452.0 | 2024-05-21 | |
| Enamine | EN300-814138-0.5g |
rac-(3R,4S)-4-(4-bromo-1H-pyrazol-1-yl)oxolan-3-ol, trans |
2017871-14-4 | 95% | 0.5g |
$713.0 | 2024-05-21 | |
| Enamine | EN300-814138-1.0g |
rac-(3R,4S)-4-(4-bromo-1H-pyrazol-1-yl)oxolan-3-ol, trans |
2017871-14-4 | 95% | 1.0g |
$914.0 | 2024-05-21 | |
| Enamine | EN300-814138-2.5g |
rac-(3R,4S)-4-(4-bromo-1H-pyrazol-1-yl)oxolan-3-ol, trans |
2017871-14-4 | 95% | 2.5g |
$1791.0 | 2024-05-21 | |
| Enamine | EN300-814138-5.0g |
rac-(3R,4S)-4-(4-bromo-1H-pyrazol-1-yl)oxolan-3-ol, trans |
2017871-14-4 | 95% | 5.0g |
$2650.0 | 2024-05-21 | |
| Enamine | EN300-814138-10.0g |
rac-(3R,4S)-4-(4-bromo-1H-pyrazol-1-yl)oxolan-3-ol, trans |
2017871-14-4 | 95% | 10.0g |
$3929.0 | 2024-05-21 | |
| 1PlusChem | 1P01EN50-50mg |
rac-(3R,4S)-4-(4-bromo-1H-pyrazol-1-yl)oxolan-3-ol, trans |
2017871-14-4 | 95% | 50mg |
$315.00 | 2023-12-19 | |
| 1PlusChem | 1P01EN50-100mg |
rac-(3R,4S)-4-(4-bromo-1H-pyrazol-1-yl)oxolan-3-ol, trans |
2017871-14-4 | 95% | 100mg |
$454.00 | 2023-12-19 |
rac-(3R,4S)-4-(4-bromo-1H-pyrazol-1-yl)oxolan-3-ol, trans Related Literature
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Jieun Kim,Han-Saem Park,Tae-Hee Kim,Sung Yeol Kim,Hyun-Kon Song Phys. Chem. Chem. Phys., 2014,16, 5295-5300
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Huabin Zhang,Shaowu Du CrystEngComm, 2014,16, 4059-4068
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Chandran Rajendran,Govindaswamy Satishkumar,Charlotte Lang,Eric M. Gaigneaux Catal. Sci. Technol., 2020,10, 2583-2592
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Fuming Xiao,Mengzhu Wang,Yunxiang Lei,Wenbo Dai,Yunbing Zhou,Miaochang Liu,Wenxia Gao,Xiaobo Huang,Huayue Wu J. Mater. Chem. C, 2020,8, 17410-17416
Additional information on rac-(3R,4S)-4-(4-bromo-1H-pyrazol-1-yl)oxolan-3-ol, trans
Comprehensive Overview of rac-(3R,4S)-4-(4-bromo-1H-pyrazol-1-yl)oxolan-3-ol, trans (CAS No. 2017871-14-4)
The compound rac-(3R,4S)-4-(4-bromo-1H-pyrazol-1-yl)oxolan-3-ol, trans (CAS No. 2017871-14-4) is a chiral derivative of oxolane (tetrahydrofuran) featuring a brominated pyrazole moiety. This structurally unique molecule has garnered significant attention in pharmaceutical and agrochemical research due to its potential as a building block for bioactive molecules. The trans configuration of the hydroxyl group relative to the pyrazole substituent imparts distinct stereochemical properties, making it valuable for asymmetric synthesis and drug discovery applications.
In recent years, the demand for chiral building blocks like rac-(3R,4S)-4-(4-bromo-1H-pyrazol-1-yl)oxolan-3-ol has surged, driven by the pharmaceutical industry's focus on enantioselective drug development. Researchers frequently search for "CAS 2017871-14-4 applications" or "trans-4-(4-bromopyrazolyl)oxolan-3-ol synthesis," reflecting growing interest in its synthetic utility. The compound's brominated pyrazole group serves as a versatile handle for further functionalization via cross-coupling reactions, aligning with trends in fragment-based drug design.
The stereochemistry of rac-(3R,4S)-4-(4-bromo-1H-pyrazol-1-yl)oxolan-3-ol presents interesting possibilities for molecular recognition studies. Computational chemists often investigate "docking studies with bromopyrazole derivatives" to explore potential interactions with biological targets. This aligns with current hot topics in drug discovery, where researchers combine AI-assisted molecular modeling with experimental validation to accelerate lead optimization processes.
From a synthetic chemistry perspective, the oxolane ring in CAS 2017871-14-4 offers conformational constraints that can enhance binding affinity when incorporated into larger pharmacophores. Recent literature searches show increasing queries about "stereoselective modifications of oxolane derivatives" and "bromopyrazole click chemistry," indicating its relevance to modern medicinal chemistry strategies. The compound's balanced lipophilicity and hydrogen bonding capacity make it particularly interesting for CNS-targeted drug development.
Analytical characterization of rac-(3R,4S)-4-(4-bromo-1H-pyrazol-1-yl)oxolan-3-ol typically involves advanced techniques such as chiral HPLC and X-ray crystallography. The scientific community's interest is evident from search trends like "chiral separation of pyrazole-oxolane derivatives" and "crystal structure analysis of CAS 2017871-14-4." These methods are crucial for quality control in pharmaceutical manufacturing, especially for compounds intended as precursors to kinase inhibitors.
Environmental and regulatory considerations for rac-(3R,4S)-4-(4-bromo-1H-pyrazol-1-yl)oxolan-3-ol follow standard laboratory chemical safety protocols. While not classified as hazardous under normal handling conditions, researchers frequently search for "green chemistry approaches to pyrazole derivatives," reflecting the industry's shift toward sustainable synthesis. The compound's stability profile makes it suitable for various high-throughput screening applications in drug discovery platforms.
In material science applications, the bromine atom in 2017871-14-4 enables participation in diverse coupling reactions, with growing interest in "pyrazole-containing organic semiconductors" and "halogen bonding in crystal engineering." These applications leverage the compound's ability to form precise molecular architectures through directed interactions, a property increasingly important in functional material design.
The future research directions for rac-(3R,4S)-4-(4-bromo-1H-pyrazol-1-yl)oxolan-3-ol appear promising, particularly in the development of targeted protein degraders (PROTACs) and covalent inhibitors. Emerging search terms like "pyrazole-based PROTAC linkers" and "oxolane in bifunctional molecules" suggest expanding applications in these cutting-edge therapeutic modalities. The compound's structural features position it well for incorporation into next-generation small molecule therapeutics with improved selectivity profiles.
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